1-(5-Bromo-4-methylpyridin-2-YL)hydrazine
Overview
Description
1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position on the pyridine ring, along with a hydrazine group attached to the 2nd position. This compound is primarily used in research and development within various scientific fields due to its unique chemical properties.
Scientific Research Applications
1-(5-Bromo-4-methylpyridin-2-YL)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
“1-(5-Bromo-4-methylpyridin-2-YL)hydrazine” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Preparation Methods
The synthesis of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine typically involves the reaction of 5-bromo-2-chloro-4-methylpyridine with hydrazine hydrate. The process can be summarized as follows :
Starting Materials: 5-bromo-2-chloro-4-methylpyridine and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol at a temperature of 120°C overnight.
Procedure: The reaction mixture is concentrated to give a residue, which is then extracted with ethyl acetate and water. The organic layers are combined, dried over sodium sulfate, and concentrated to yield the crude product.
Purification: The crude product is purified by flash chromatography using a petroleum ether and ethyl acetate mixture as the eluent.
Chemical Reactions Analysis
1-(5-Bromo-4-methylpyridin-2-YL)hydrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine group can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
1-(5-Bromo-4-methylpyridin-2-YL)hydrazine can be compared with other similar compounds, such as:
5-Bromo-2-hydrazinopyridine: Similar structure but lacks the methyl group at the 4th position.
4-Methyl-2-hydrazinopyridine: Similar structure but lacks the bromine atom at the 5th position.
2-Chloro-5-bromo-4-methylpyridine: Similar structure but has a chlorine atom instead of a hydrazine group at the 2nd position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEGKVPVLNEKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695095 | |
Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913839-67-5 | |
Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913839-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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